molecular formula C19H24N4O3S B2594408 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide CAS No. 921830-63-9

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide

Cat. No.: B2594408
CAS No.: 921830-63-9
M. Wt: 388.49
InChI Key: JNBVIXRJIZHZGP-UHFFFAOYSA-N
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Description

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazole Derivatives : Thiazole derivatives, including compounds structurally related to the one , have been synthesized and studied for various applications. For instance, Bedi, Shah, and Bahl (1978) reported the synthesis of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside and its analogs, which involved modifications of the acetamido group, similar to the compound of interest (Bedi, Shah, & Bahl, 1978).

  • Computational and Pharmacological Evaluations : Computational and pharmacological evaluations of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazoles with similarities to the compound , were conducted to assess their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antimicrobial Applications

  • Antimicrobial Activity of Thiazole Derivatives : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, including thiazole derivatives, to act as antimicrobial agents. These compounds showed promising results in vitro against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Synthesis and Antimicrobial Evaluation of Thiazole Derivatives : Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated in vitro for antimicrobial activities against several microbial strains, demonstrating significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Antitumor Applications

  • Synthesis and Antitumor Evaluation of Heterocyclic Compounds : The study by Shams et al. (2010) investigated the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is structurally related to the compound . These compounds exhibited high inhibitory effects in vitro against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

Other Applications

  • Optoelectronic Properties : Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, which are relevant to the compound due to the thiazole component. This study contributed to the understanding of the electronic and optical properties of thiazole-containing polymers (Camurlu & Guven, 2015).

Properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-12-7-8-15(16(9-12)26-2)22-17(24)10-14-11-27-19(21-14)23-18(25)20-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBVIXRJIZHZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.